molecular formula C10H13ClFN B2983776 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2172020-04-9

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2983776
CAS RN: 2172020-04-9
M. Wt: 201.67
InChI Key: CZJFJHCODUSJNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a heterocyclic scaffold . The compound has a molecular weight of 201.67.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and complex . The reactions often involve cyclization processes and can result in the generation of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a melting point of 182-183 °C . The compound is solid in form .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for “7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride,” but unfortunately, the available information does not provide a comprehensive analysis of six to eight unique applications as you requested. The search results mainly discuss general properties and some synthetic strategies related to tetrahydroisoquinoline derivatives .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, are likely to focus on further understanding their biological activities and potential therapeutic applications . The development of novel THIQ analogs with potent biological activity is also a significant area of interest .

properties

IUPAC Name

7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJFJHCODUSJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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